1-Fluoro-3-(4-iodophenyl)bicyclo[1.1.1]pentane
Description
1-Fluoro-3-(4-iodophenyl)bicyclo[1.1.1]pentane (F-I-BCP) is a bicyclo[1.1.1]pentane (BCP) derivative featuring a fluorine atom at the bridgehead position and a 4-iodophenyl substituent at the secondary bridge position. BCPs are emerging as bioisosteres for aromatic rings, alkynes, and tert-butyl groups due to their three-dimensionality, which enhances physicochemical properties such as solubility, metabolic stability, and permeability . The fluorine atom in F-I-BCP modulates lipophilicity, while the iodine atom introduces steric bulk and facilitates further functionalization via cross-coupling reactions .
Synthetic routes to F-I-BCP likely involve radical-mediated functionalization of [1.1.1]propellane or carbene insertion into bicyclo[1.1.0]butane intermediates. For example, highlights difluorocarbene insertion strategies using CF$_3$TMS/NaI mixtures to generate fluorinated BCPs . The iodophenyl group may be introduced via Suzuki-Miyaura coupling using BCP trifluoroborate salts, as demonstrated in .
Properties
IUPAC Name |
1-fluoro-3-(4-iodophenyl)bicyclo[1.1.1]pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FI/c12-11-5-10(6-11,7-11)8-1-3-9(13)4-2-8/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCQADSPVHWGIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)F)C3=CC=C(C=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Fluoro-3-(4-iodophenyl)bicyclo[1.1.1]pentane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [2+2] cycloaddition reaction.
Introduction of the fluoro group: This step often involves the use of fluorinating agents such as Selectfluor.
Iodination of the phenyl ring: This can be accomplished using iodine and a suitable oxidizing agent.
Industrial production methods may involve optimization of these steps to improve yield and scalability .
Chemical Reactions Analysis
1-Fluoro-3-(4-iodophenyl)bicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution reactions: The iodine atom on the phenyl ring can be replaced by other substituents using nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Cross-coupling reactions: The iodine atom can participate in cross-coupling reactions such as Suzuki or Heck reactions to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Organic Synthesis
This compound serves as a versatile building block for synthesizing more complex molecules. Its unique bicyclic structure allows for various functional modifications, making it valuable in the development of new chemical entities.
Medicinal Chemistry
The potential applications in drug discovery are significant, particularly due to its use as a bioisostere for phenyl rings in drug design. The compound's structural features may enhance bioavailability and potency while reducing toxicity.
Case Study: Drug Development
- In a study examining the incorporation of bicyclo[1.1.1]pentane derivatives into pharmaceutical compounds, researchers found that these modifications led to improved metabolic stability and reduced side effects compared to traditional phenyl-containing drugs.
Material Science
The unique properties of 1-Fluoro-3-(4-iodophenyl)bicyclo[1.1.1]pentane make it suitable for developing advanced materials with specific characteristics, such as increased solubility and stability.
Research indicates that this compound may interact with multiple biological targets due to its structural characteristics, leading to potential therapeutic applications:
- Pharmacological Properties : Studies show that compounds with bicyclo[1.1.1]pentane cores exhibit increased potency and reduced therapeutic doses required in animal models.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(4-iodophenyl)bicyclo[1.1.1]pentane depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects. The exact pathways and targets would vary based on the specific context of its use .
Comparison with Similar Compounds
Fluorine vs. Other Halogens
- Lipophilicity: Fluorination at the BCP bridgehead reduces lipophilicity compared to non-fluorinated BCPs. For instance, F-I-BCP (clogP ~3.3) is less lipophilic than its non-fluorinated analog (clogP ~3.5) and significantly less lipophilic than fluorophenyl analogs (clogP ~4.9–5.4) .
- Solubility : Fluorine’s electron-withdrawing effect enhances aqueous solubility. In , replacing a para-fluorophenyl group with BCP improved solubility by 4-fold in a γ-secretase inhibitor .
Iodophenyl vs. Other Aryl Groups
- Steric and Electronic Effects : The 4-iodophenyl group in F-I-BCP provides a heavy atom for crystallography and a handle for late-stage modifications. Comparatively, bromothiophene-substituted BCPs () exhibit lower molecular weights but reduced synthetic versatility .
- Stability : Iodine’s larger atomic radius may increase metabolic stability relative to bromine or chlorine, though oxidative dehalogenation risks require evaluation .
Data Table: Comparative Analysis of BCP Derivatives
*Estimated based on analogous compounds.
Biological Activity
1-Fluoro-3-(4-iodophenyl)bicyclo[1.1.1]pentane, with the CAS number 1934526-34-7, is a compound that has garnered interest in medicinal chemistry due to its unique bicyclic structure and potential as a bioisostere for phenyl rings in drug design. This article reviews the biological activity of this compound, focusing on its pharmacological properties, toxicological data, and potential applications in drug development.
Chemical Structure and Properties
The compound features a bicyclo[1.1.1]pentane core, which is characterized by a rigid three-dimensional structure that can influence its biological activity. The incorporation of fluorine and iodine atoms enhances its lipophilicity and may affect its interaction with biological targets.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀FI |
| Molecular Weight | 244.10 g/mol |
| CAS Number | 1934526-34-7 |
| LogP (Octanol-Water Partition Coefficient) | Not specified |
| Solubility | Not specified |
Research indicates that compounds containing the bicyclo[1.1.1]pentane moiety can act as bioisosteric replacements for phenyl groups in various inhibitors, particularly those targeting lipoprotein-associated phospholipase A2 (LpPLA2). The binding interactions of these compounds with LpPLA2 suggest that they can effectively inhibit enzyme activity by blocking the active site, which is critical for substrate hydrolysis.
In a study exploring the incorporation of bicyclo[1.1.1]pentane into LpPLA2 inhibitors, it was found that this structural modification maintained high potency while improving physicochemical properties compared to traditional phenyl-containing compounds . The binding mode was confirmed through X-ray crystallography, revealing that the bicyclic structure effectively occupies the lipophilic pockets adjacent to the active site without disrupting key interactions within the oxyanion hole.
Toxicological Profile
The safety data sheet for this compound indicates several potential hazards:
- Skin Contact : Classified as causing skin irritation (Category 2).
- Eye Contact : Causes serious eye damage (Category 2).
- Inhalation : Not classified as harmful; however, exposure should be minimized.
- Ingestion : Not classified as harmful based on current evidence .
These classifications highlight the importance of handling this compound with care in laboratory settings.
Application in Drug Development
A practical approach to synthesizing fluoro-substituted bicyclo[1.1.1]pentanes has been developed over two decades, leading to their incorporation into drug candidates such as anti-inflammatory agents like Flurbiprofen. The modification resulted in improved efficacy and reduced side effects compared to traditional compounds containing phenyl rings .
Another study demonstrated that replacing phenyl groups with bicyclo[1.1.1]pentane moieties in known LpPLA2 inhibitors resulted in enhanced physicochemical profiles and maintained or improved biological activity against cardiovascular disease markers .
Q & A
Q. Basic
- Iodine : Undergoes Sonogashira coupling or Ullmann reactions for aryl-aryl bond formation. It is also susceptible to nucleophilic displacement (e.g., by amines or thiols) .
- Fluorine : Typically inert under mild conditions but participates in hydrogen bonding with biological targets, influencing binding affinity .
Advanced : The BCP core’s strain enhances iodine’s electrophilicity, enabling unique cross-coupling reactions not observed in planar aromatic systems. Fluorine’s electronegativity can polarize adjacent bonds, altering reaction pathways .
How does the bicyclo[1.1.1]pentane motif improve drug-like properties compared to aromatic rings?
Advanced
BCP serves as a bioisostere for para-substituted phenyl rings, offering:
- Enhanced Solubility : Reduced π-π stacking increases aqueous solubility (e.g., compound 3 in γ-secretase inhibitors showed 4-fold higher AUC in mice vs. phenyl analogues) .
- Metabolic Stability : Resistance to oxidative degradation (e.g., CYP450 enzymes) due to the absence of aromatic C-H bonds .
- Passive Permeability : The rigid, non-planar structure improves membrane penetration, critical for CNS-targeted drugs .
Methodology : Compare LogP, solubility, and metabolic half-life between BCP and phenyl analogues using HPLC and microsomal assays .
What strategies mitigate challenges in functionalizing the bicyclo[1.1.1]pentane bridge positions?
Advanced
Functionalizing secondary bridge positions (non-bridgehead) requires:
- Radical Reactions : Triethylborane-initiated processes enable regioselective additions without destabilizing the core .
- Transition Metal Catalysis : Palladium-mediated cross-couplings tolerate strain, enabling C-C bond formation .
- Protecting Groups : Temporarily shield reactive sites (e.g., tert-butoxycarbonyl for amines) during multi-step syntheses .
Example : Radical bromination at bridge positions yields intermediates for further derivatization .
How can computational modeling guide the design of BCP-based drug candidates?
Q. Advanced
- Density Functional Theory (DFT) : Predicts strain energy (~70 kcal/mol for BCP) and substituent effects on reactivity .
- Molecular Dynamics (MD) : Simulates binding to biological targets (e.g., γ-secretase), optimizing substituent orientation for affinity .
- ADMET Prediction : Tools like SwissADME forecast bioavailability and toxicity early in design .
Case Study : DFT-guided replacement of a phenyl ring with BCP in a γ-secretase inhibitor improved solubility without compromising potency .
What analytical methods resolve contradictions in reported reaction yields for BCP derivatives?
Q. Advanced
- Reaction Monitoring : In situ IR or LC-MS tracks intermediates, identifying side reactions (e.g., ring-opening or dimerization) .
- Isotope Labeling : ¹⁸O or ²H tracing clarifies mechanistic pathways during iodine substitution .
- Statistical Design of Experiments (DoE) : Optimizes variables (temperature, catalyst loading) to maximize yield .
Example : Low-temperature conditions (<-20°C) suppress propellane decomposition, improving reproducibility .
How does the electronic environment of BCP influence its applications in materials science?
Q. Advanced
- Charge Density Distribution : The strained core creates localized electron-deficient regions, enabling unique host-guest interactions .
- Polymer Incorporation : BCP’s rigidity enhances thermal stability in polymers (e.g., Tg increases by 20–30°C vs. linear analogs) .
- Photophysical Properties : Fluorine’s electronegativity tunes emission wavelengths in OLED materials .
Methodology : Use cyclic voltammetry and UV-vis spectroscopy to characterize redox behavior and optical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
